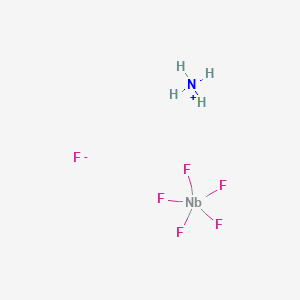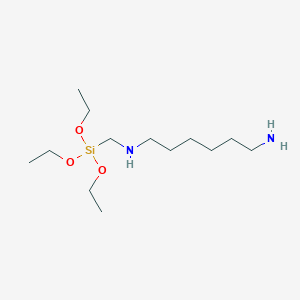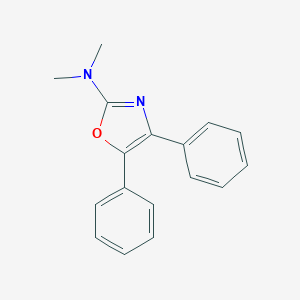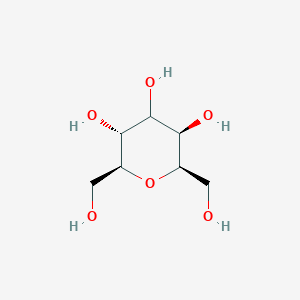
Ammonium hexafluoroniobate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium hexafluoroniobate(1-) is a compound that involves the coordination of niobium with fluorine atoms and ammonium ions. This compound is part of a class of materials known for their interesting chemical reactions and physical properties, which are influenced by the strong electronegativity of fluorine and the unique characteristics of niobium.
Synthesis Analysis
The synthesis of ammonium hexafluoroniobate(1-) and similar compounds often involves the reaction of niobium fluoride with ammonium ions under controlled conditions. These processes may include the use of anion exchange reactions to replace halide ions with fluoride ions, as illustrated in studies on related compounds like ammonium hexafluorogallate and hexafluorosilicate salts (Beck, Kugler, & Haendler, 1973); (Busi, Lahtinen, Valkonen, & Rissanen, 2008).
Molecular Structure Analysis
The molecular structure of ammonium hexafluoroniobate(1-) is characterized by the central niobium atom surrounded by six fluorine atoms, forming a hexafluoroniobate anion. This is often observed in compounds where fluorine provides a high degree of spatial arrangement due to its small size and high electronegativity, affecting the overall molecular geometry and stability.
Chemical Reactions and Properties
Ammonium hexafluoroniobate(1-) participates in various chemical reactions that highlight its reactivity with different substances, including thermal decomposition and interaction with other ionic species. The thermal behavior of similar compounds shows initial decomposition steps involving the loss of ammonium fluoride, leading to the formation of different fluorinated species (Beck, Kugler, & Haendler, 1973).
科学的研究の応用
Environmental Remediation and Wastewater Treatment
Emerging Pollutant Removal : Hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt, known as GenX, are pollutants with significant environmental persistence. Research indicates that adsorption and high-pressure membranes might be effective for removing such chemicals from water, highlighting the critical need for innovative treatment technologies due to the limitations of conventional methods (Vakili et al., 2021).
Nitrogen Removal from Wastewater : The Anammox process, which involves anaerobic ammonium oxidation, has been identified as a promising approach for the treatment of nitrogen-rich wastewater streams. It's a cost-effective and environmentally friendly alternative to traditional nitrogen removal methods, offering significant application prospects despite being sensitive to various inhibitory factors (Jin et al., 2012).
Ammonium Recovery : Circular economy approaches to wastewater treatment emphasize the recovery of ammonium from municipal wastewater, proposing novel technologies that not only reclaim water but also recover resources, aligning with sustainable management practices (Zhang & Liu, 2021).
Material Science and Biomedical Applications
Compatibilizers for Polymer Blends and Composites : Quaternary ammonium compounds (QACs), including those related to ammonium hexafluoroniobate, have seen increased interest for their role in enhancing the thermo-mechanical properties of polymer blends and composites. This review underscores the utility of QACs in improving material properties, demonstrating their broad applicability in material science (Shamsuri & Jamil, 2021).
Ammonium-Based Antimicrobial Biomaterials : The incorporation of quaternary ammonium functionalities into polymers has been explored for creating antimicrobial surfaces. Such materials, offering antibacterial, antifungal, and antiviral properties, present a promising strategy for biomedical applications, though they also raise considerations regarding toxicity and antimicrobial resistance (Jiao et al., 2017).
Safety And Hazards
Ammonium hexafluoroniobate(1-) can cause eye irritation and may cause chemical conjunctivitis . It also causes skin irritation . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to avoid contact with eyes, skin, and clothing, and to use with adequate ventilation .
特性
IUPAC Name |
azanium;pentafluoroniobium;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H4NNb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.936 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium hexafluoroniobate(1-) | |
CAS RN |
12062-13-4 |
Source


|
| Record name | Niobate(1-), hexafluoro-, ammonium (1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12062-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium hexafluoroniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hexafluoroniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)






